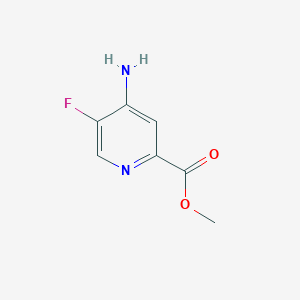

Methyl 4-amino-5-fluoropicolinate

Description

BenchChem offers high-quality Methyl 4-amino-5-fluoropicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-5-fluoropicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVFLFDGJISPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191759 | |

| Record name | 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260665-42-6 | |

| Record name | 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Comparative Analysis of Fluorinated Picolinate Building Blocks

Executive Summary

This technical guide provides a rigorous comparative analysis of two isomeric fluorinated pyridine building blocks: Methyl 4-amino-5-fluoropicolinate and Methyl 6-fluoropicolinate . While both share a picolinate (pyridine-2-carboxylate) core, their electronic landscapes and resulting reactivities are diametrically opposed.

-

Methyl 6-fluoropicolinate acts primarily as an electrophilic scaffold , utilizing the activation provided by the ring nitrogen to facilitate Nucleophilic Aromatic Substitution (SNAr) at the C6 position. It is a critical intermediate in medicinal chemistry for fragment-based drug discovery (FBDD).

-

Methyl 4-amino-5-fluoropicolinate functions as a nucleophilic/functional scaffold . The electron-donating amino group at C4 deactivates the ring towards SNAr, making the C5-fluorine atom a stable structural element rather than a leaving group. This motif is the pharmacophore backbone for next-generation auxinic herbicides (e.g., Florpyrauxifen-benzyl).

Structural & Physicochemical Profiling

The distinct substitution patterns dictate the electronic distribution within the pyridine ring, influencing pKa, lipophilicity, and metabolic stability.

Table 1: Comparative Physicochemical Data

| Feature | Methyl 6-fluoropicolinate | Methyl 4-amino-5-fluoropicolinate |

| CAS Number | 455-71-0 | 1260665-42-6 |

| Structure | Pyridine-2-COOMe, 6-F | Pyridine-2-COOMe, 4-NH₂, 5-F |

| Molecular Weight | 155.13 g/mol | 184.17 g/mol |

| Electronic Character | Electron-Deficient (π-acidic) | Electron-Rich (at C3/C5) |

| Primary Reactivity | SNAr (Fluorine displacement) | N-Functionalization / Pd-Catalysis |

| Key Application | Bcl-xL antagonists, Ligand synthesis | Auxinic Herbicides (Rinskor™ active) |

| Storage | Inert atmosphere, 2-8°C | Inert atmosphere, Room Temp |

Electronic Mechanism Analysis

-

C6-Fluoro Activation: In Methyl 6-fluoropicolinate, the fluorine atom is ortho to the pyridine nitrogen. The inductive withdrawal (-I) of the nitrogen, combined with the inability of the nitrogen lone pair to donate density into the C6 position, renders the C-F bond highly susceptible to nucleophilic attack.

-

C4-Amino Deactivation: In Methyl 4-amino-5-fluoropicolinate, the amino group is a strong Electron Donating Group (EDG) via resonance (+M). This pushes electron density into the ring (specifically to C3 and C5), effectively "shielding" the C5-fluorine bond from nucleophilic attack. The fluorine here serves as a metabolic blocker rather than a reactive handle.

Reactivity Landscapes & Synthetic Utility

The following Graphviz diagram illustrates the divergent synthetic pathways for these two molecules.

Figure 1: Divergent reactivity profiles. The 6-fluoro isomer undergoes substitution at the C-F bond, while the 4-amino-5-fluoro isomer undergoes functionalization at the amino group or electrophilic substitution at the C3 position.

Methyl 6-fluoropicolinate: The SNAr Workhorse

This molecule is the reagent of choice for introducing a picolinate moiety into a drug scaffold.

-

Mechanism: Meisenheimer complex formation followed by fluoride elimination.

-

Selectivity: Exclusive to the C6 position. The ester at C2 further activates the ring via electron withdrawal (-M).

-

Common Nucleophiles: Phenols (to make biaryl ethers), primary/secondary amines, and thiols.

Methyl 4-amino-5-fluoropicolinate: The Auxinic Core

This molecule is a scaffold, not a reagent.

-

Stability: The C5-F bond is extremely stable (bond dissociation energy ~115 kcal/mol) and resistant to hydrolysis or displacement.

-

C3-Functionalization: The amino group directs incoming electrophiles (like Cl+ or Br+) to the C3 position. This is the key step in synthesizing herbicides like Florpyrauxifen-benzyl , where the core is 4-amino-3-chloro-5-fluoro-6-arylpicolinate.

Medicinal & Agrochemical Applications[1][2][3]

Case Study A: Bcl-xL Antagonists (Oncology)

Researchers utilize Methyl 6-fluoropicolinate to synthesize selective Bcl-xL inhibitors. The 6-fluoro group is displaced by a complex amine or phenol to link the picolinate "warhead" to the rest of the molecule. The picolinate nitrogen then chelates with the active site of the protein.

-

Reference Mechanism: SNAr displacement of 6-F is favored over 2-COOMe hydrolysis under anhydrous basic conditions.

Case Study B: Rinskor™ Active (Herbicides)

Methyl 4-amino-5-fluoropicolinate represents the core pharmacophore of the "Arylex" and "Rinskor" class of synthetic auxins developed by Corteva Agriscience.

-

Role of Fluorine: The C5-F prevents metabolic hydroxylation of the ring, extending the half-life of the herbicide in the plant.

-

Role of Amino Group: Provides essential hydrogen bonding interactions within the TIR1 ubiquitin ligase receptor pocket.

Experimental Protocols

Protocol A: SNAr Functionalization of Methyl 6-fluoropicolinate

Objective: Synthesis of Methyl 6-(4-phenoxyphenoxy)picolinate.

Materials:

-

Methyl 6-fluoropicolinate (1.0 eq)

-

4-Phenoxyphenol (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Workflow:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxyphenol in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Evolution of CO₂ may occur; ensure venting.

-

Addition: Add Methyl 6-fluoropicolinate (dissolved in minimal DMF) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3] The reaction is typically complete within 2-4 hours.

-

Workup: Cool to room temperature. Pour into ice-cold water (10x volume). Extract with Ethyl Acetate (3x).[4]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂).

Critical Control Point: Avoid using strong hydroxide bases (NaOH/KOH) or aqueous conditions, as this will hydrolyze the methyl ester to the carboxylic acid (Saponification) before the SNAr is complete.

Protocol B: C3-Chlorination of Methyl 4-amino-5-fluoropicolinate

Objective: Preparation of the herbicide intermediate Methyl 4-amino-3-chloro-5-fluoropicolinate.

Materials:

-

Methyl 4-amino-5-fluoropicolinate (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Acetonitrile (ACN)

Step-by-Step Workflow:

-

Dissolution: Dissolve Methyl 4-amino-5-fluoropicolinate in ACN (0.1 M) at room temperature.

-

Reagent Addition: Add NCS portion-wise over 10 minutes. The reaction is slightly exothermic.

-

Heating: Reflux the mixture (approx. 82°C) for 1 hour.

-

Validation: Check LC-MS for the mass shift (+34 Da for Cl). The amino group directs the chlorine exclusively to the C3 position (ortho to the amino, para to the ester).

-

Isolation: Concentrate the solvent. Redissolve in EtOAc/Water. The product often precipitates or can be recrystallized from Ethanol.

Synthesis & Manufacturing Routes

Understanding the origin of these molecules aids in supply chain security.

Figure 2: Manufacturing origins.[5][6][7][8] The 6-fluoro derivative is derived from simple pyridine precursors, whereas the 4-amino-5-fluoro derivative is often downstream of chlorinated agrochemical precursors like Picloram.

References

-

Corteva Agriscience Patents. Improved synthesis of 4-amino-6-(heterocyclic)picolinates. WO2021188639A1. (Describes the synthesis of the 4-amino-5-fluoro core from Picloram derivatives). Link

-

Ossila. Methyl 6-fluoropyridine-2-carboxylate Product Data. (Validation of 6-fluoro reactivity and Bcl-xL application). Link

-

Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and related heterocycles. (Context on 4-amino-5-fluoro electronic deactivation). Link

-

MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (Detailed structural analysis of the herbicide core). Link

-

Sigma-Aldrich. Methyl 6-fluoropicolinate Safety & Properties.Link

Sources

- 1. 1807165-81-6|Methyl 6-bromo-4-fluoropicolinate|BLD Pharm [bldpharm.com]

- 2. 455-71-0|Methyl 6-fluoropicolinate|BLD Pharm [bldpharm.com]

- 3. 107504-07-4|Methyl 5-fluoropicolinate|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 7. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]

- 8. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Methyl 4-amino-5-fluoropicolinate in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. Methyl 4-amino-5-fluoropicolinate, a substituted picolinate, represents a class of compounds with significant potential in medicinal chemistry. Understanding its solubility in commonly used laboratory solvents such as dimethyl sulfoxide (DMSO) and methanol is a fundamental prerequisite for its advancement in any drug discovery pipeline.[1][2][3][4] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. It offers a detailed, field-proven protocol for solubility assessment using the gold-standard shake-flask method, alongside a discussion of the underlying molecular interactions that govern the dissolution process. The presented data, while illustrative, serves as a practical example for researchers to benchmark their own findings.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, a compound's intrinsic properties dictate its trajectory. Among these, solubility is a paramount parameter.[2][3] Poor solubility can lead to a cascade of challenges, including the underestimation of biological activity in screening assays, difficulties in formulation for preclinical studies, and ultimately, poor oral bioavailability.[2][3][4] Therefore, the early and accurate characterization of a compound's solubility in relevant solvent systems is not merely a routine task but a critical, decision-gating step.[3]

DMSO is a powerful, polar aprotic solvent, renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[5][6][7] This makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening.[8] However, the very properties that make DMSO an excellent solvent can also lead to issues such as compound precipitation when diluted into aqueous assay buffers. Methanol, a polar protic solvent, offers a different set of physicochemical properties and is also widely used in various stages of chemical synthesis and analysis.[9][10][11] Understanding the solubility of methyl 4-amino-5-fluoropicolinate in both these solvents provides a more complete picture of its behavior and informs the selection of appropriate solvent systems for different applications.

This guide will delve into the practical aspects of determining the solubility of methyl 4-amino-5-fluoropicolinate, providing a robust experimental framework and a discussion of the key factors influencing its dissolution in DMSO and methanol.

Physicochemical Properties of the Components

A foundational understanding of the solute and solvents is essential to interpreting solubility data.

Table 1: Physicochemical Properties of Methyl 4-amino-5-fluoropicolinate, DMSO, and Methanol

| Property | Methyl 4-amino-5-fluoropicolinate | Dimethyl Sulfoxide (DMSO) | Methanol |

| Molecular Formula | C₇H₇FN₂O₂[12] | (CH₃)₂SO[5] | CH₃OH[9] |

| Molecular Weight | 170.14 g/mol [12] | 78.13 g/mol [5] | 32.04 g/mol [10] |

| Solvent Type | N/A (Solute) | Polar Aprotic[5][13] | Polar Protic[10] |

| Boiling Point | Not specified | 189 °C[5][14] | 64.7 °C[10][11] |

| Key Features | Contains hydrogen bond donors (amino group) and acceptors (carbonyl, nitrogen, fluorine). Aromatic ring system. | Strong hydrogen bond acceptor (sulfoxide group).[5] | Contains both a hydrogen bond donor and acceptor (hydroxyl group).[10] |

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility is most reliably determined by the shake-flask method, which measures the concentration of a saturated solution after a sufficient equilibration period.[15] This method ensures that the system has reached a thermodynamic equilibrium between the undissolved solid and the solution.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

-

Methyl 4-amino-5-fluoropicolinate (purity >95%)

-

Anhydrous DMSO (ACS grade or higher)

-

Anhydrous Methanol (ACS grade or higher)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Slurries:

-

To a series of 2 mL glass vials, add an excess amount of methyl 4-amino-5-fluoropicolinate (e.g., ~10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add 1.0 mL of the chosen solvent (either DMSO or methanol) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries at a moderate speed for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for compounds that are slow to dissolve.[15]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe, being cautious not to disturb the solid material at the bottom.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticulates.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered supernatant with the appropriate solvent.

-

Analyze the diluted samples using a validated HPLC-UV method. The concentration of methyl 4-amino-5-fluoropicolinate is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Illustrative Results

The following data is presented as a realistic, illustrative example of what a researcher might find when conducting the above experiment.

Table 2: Illustrative Solubility of Methyl 4-amino-5-fluoropicolinate at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (Molar, M) |

| DMSO | > 200 | > 1.18 |

| Methanol | ~ 35 | ~ 0.21 |

Note: The solubility in DMSO is often reported as ">" a certain high value as it is a very strong solvent for many organic molecules, and creating a truly saturated solution can be difficult.[8]

Discussion: Interpreting the Solubility Data

The significant difference in the illustrative solubility of methyl 4-amino-5-fluoropicolinate in DMSO versus methanol can be explained by the distinct molecular interactions between the solute and each solvent.

High Solubility in DMSO

DMSO is a highly polar aprotic solvent with a strong dipole moment centered on the S=O bond.[5][13] The oxygen atom is an excellent hydrogen bond acceptor. The high solubility of methyl 4-amino-5-fluoropicolinate in DMSO can be attributed to several factors:

-

Strong Hydrogen Bonding: The primary amine (-NH₂) on the picolinate ring can act as a strong hydrogen bond donor to the sulfoxide oxygen of DMSO.

-

Dipole-Dipole Interactions: The polar nature of the ester and the fluoro- and amino-substituted pyridine ring can engage in favorable dipole-dipole interactions with the highly polar DMSO molecule.

-

Disruption of Crystal Lattice: DMSO is effective at solvating both the polar and non-polar regions of the molecule, efficiently breaking down the crystal lattice energy of the solid compound.

Moderate Solubility in Methanol

Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds through its hydroxyl (-OH) group.[9][10] While it is a good solvent, its interactions with methyl 4-amino-5-fluoropicolinate are likely less favorable than those with DMSO, leading to lower solubility.

-

Hydrogen Bonding Network: Methanol forms its own extensive hydrogen-bonding network. For the solute to dissolve, it must disrupt these solvent-solvent interactions and form new, energetically favorable solute-solvent interactions.

-

Amphiprotic Nature: Methanol can hydrogen bond with the amine, carbonyl, and ring nitrogen of the solute. However, the energy gain from these interactions may be less significant than in DMSO, which is a stronger hydrogen bond acceptor. The small, non-polar methyl group of methanol may also have less favorable interactions with the aromatic ring of the solute compared to the interactions possible with DMSO.

Molecular Interaction Diagram

Caption: Dominant intermolecular forces in solvation.

Conclusion and Practical Implications

This guide has outlined a robust, scientifically-grounded framework for determining and understanding the solubility of methyl 4-amino-5-fluoropicolinate in DMSO and methanol. The illustrative data highlights the compound's likely high solubility in DMSO, making it an excellent choice for preparing concentrated stock solutions for screening purposes. Its more moderate, yet still significant, solubility in methanol suggests that methanol could be a suitable solvent for purification processes like recrystallization or for certain analytical applications.

For drug development professionals, this information is pivotal. High solubility in DMSO ensures reliable data from in vitro screens, while an understanding of its solubility in a protic solvent like methanol provides valuable insights for downstream formulation and process chemistry. It is imperative that researchers perform these fundamental characterizations early to de-risk their projects and make informed decisions in the complex process of drug discovery.

References

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). American Pharmaceutical Review. [Link]

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Dimethyl Sulfoxide (DMSO) Physical Properties. (2005, November). Gaylord Chemical Corporation. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Methanol | CH3OH | CID 887. (n.d.). PubChem. [Link]

-

I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. (2018, June 14). ResearchGate. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]

-

Methanol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Chemistry Methanol. (n.d.). SATHEE. [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC. [Link]

-

Methanol. (2022, June 30). Department of Climate Change, Energy, the Environment and Water. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry. [Link]

-

Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21). LookChem. [Link]

-

Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701. (n.d.). PubChem. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

-

Methanol: Structure, Properties, Uses, and Safety Explained. (n.d.). Vedantu. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

-

methyl 4-aminobenzoate synthesis report. (2017, April 4). Sciencemadness.org. [Link]

-

Solubility estimation and rapid structural characterization of small molecule drugs in polymers. (n.d.). Purdue e-Pubs. [Link]

-

Dimethyl sulfoxide also known as DMSO is a colourless highly polar organic liquid with the chemical formula C 2 H 6 OS that was discovered in 1866. (2019, April 16). BYJU'S. [Link]

-

Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025, June 25). LinkedIn. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methanol - Wikipedia [en.wikipedia.org]

- 10. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]

- 11. Methanol - DCCEEW [dcceew.gov.au]

- 12. amfluoro.com [amfluoro.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Dimethyl sulfoxide, properties, uses and safety protection - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes and Protocols for the Regioselective Amination of Methyl 4,5-Difluoropicolinate

Introduction: The Strategic Importance of Aminated Picolinates in Drug Discovery

Methyl 4,5-difluoropicolinate is a highly valuable, electronically distinct pyridine scaffold. The strategic placement of two fluorine atoms and a methyl ester group renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The introduction of an amino group onto this core structure generates novel aminopicolinates, which are key building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The precise control of regioselectivity in the amination of this difluorinated substrate is of paramount importance, as the final position of the amino substituent dictates the ultimate biological activity and intellectual property landscape of the resulting compounds.

This comprehensive guide provides a detailed protocol for the amination of methyl 4,5-difluoropicolinate, with a focus on understanding and controlling the regiochemical outcome of the reaction. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Rationale and Regioselectivity Considerations

The amination of methyl 4,5-difluoropicolinate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophilic amine attacks the electron-deficient pyridine ring, displacing one of the fluoride ions. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the methyl ester at the C2 position, which stabilize the negatively charged intermediate (Meisenheimer complex).

A critical aspect of this reaction is the regioselectivity of the nucleophilic attack. The incoming amine can theoretically displace either the fluorine at the C4 or C5 position.

-

Attack at C4: The C4 position is para to the electron-withdrawing pyridine nitrogen. This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.

-

Attack at C5: The C5 position is meta to the pyridine nitrogen. While still activated by the overall electron-deficient nature of the ring, the resonance stabilization of the Meisenheimer complex formed upon attack at C5 is less effective compared to the C4 attack.

Based on established principles of SNAr reactions on substituted pyridines, nucleophilic attack is generally favored at the position that allows for the greatest stabilization of the intermediate. Therefore, it is anticipated that the amination will preferentially occur at the C4 position , leading to the formation of methyl 4-amino-5-fluoropicolinate as the major product. This prediction is supported by numerous patents in the agrochemical field that describe the synthesis of 4-amino-5-fluoropicolinate derivatives.

The choice of amine nucleophile, solvent, and base can further influence the regioselectivity and overall efficiency of the reaction. Sterically hindered amines may exhibit different selectivity profiles compared to smaller, unhindered amines. The solvent's polarity and ability to stabilize charged intermediates, along with the base's strength and role in deprotonating the amine or the intermediate, are crucial parameters for optimization.

Experimental Protocols

This section provides detailed step-by-step methodologies for the amination of methyl 4,5-difluoropicolinate with primary and secondary amines.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of methyl 4-(benzylamino)-5-fluoropicolinate.

Materials:

-

Methyl 4,5-difluoropicolinate

-

Benzylamine

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add methyl 4,5-difluoropicolinate (1.0 eq).

-

Add anhydrous DMSO or DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add benzylamine (1.1-1.5 eq) to the solution.

-

Add the base, either potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-(benzylamino)-5-fluoropicolinate.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the synthesis of methyl 5-fluoro-4-morpholinopicolinate.

Materials:

-

Methyl 4,5-difluoropicolinate

-

Morpholine

-

Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile (MeCN) or Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Equipment:

-

As described in Protocol 1.

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve methyl 4,5-difluoropicolinate (1.0 eq) in anhydrous acetonitrile or dioxane.

-

Add morpholine (1.2-2.0 eq) to the solution.

-

Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) to the mixture.

-

Heat the reaction to reflux (for acetonitrile) or 100-110 °C (for dioxane).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to yield methyl 5-fluoro-4-morpholinopicolinate.

Data Presentation and Characterization

The successful synthesis of the aminated picolinate products should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| 1H NMR | Appearance of new signals corresponding to the protons of the introduced amino group. A downfield shift of the pyridine ring protons is also expected. |

| 19F NMR | The fluorine signal will exhibit a characteristic chemical shift and coupling pattern, which will differ from the starting material. |

| 13C NMR | Appearance of new carbon signals from the amine moiety and shifts in the pyridine ring carbons, particularly the carbon bearing the amino group. |

| Mass Spectrometry (LC-MS or HRMS) | The molecular ion peak corresponding to the mass of the aminated product should be observed. |

Visualization of Key Processes

Reaction Mechanism

Caption: General mechanism for the SNAr amination of methyl 4,5-difluoropicolinate.

Experimental Workflow

Caption: A typical experimental workflow for the amination reaction.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficiently reactive amine. | Increase reaction temperature and/or time. Consider using a stronger, non-nucleophilic base (e.g., NaH, careful handling required). |

| Inactive base or wet solvent. | Use freshly dried solvent and a fresh batch of base. | |

| Formation of multiple products | Competing reaction at the C5 position. | Screen different solvents (e.g., polar aprotic vs. non-polar). Try a bulkier base which may favor the less sterically hindered attack at C4. |

| Side reactions of the starting material or product. | Lower the reaction temperature. Ensure a properly inert atmosphere to prevent degradation. | |

| Difficulty in purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |

| Residual base or amine in the product. | Perform an acidic wash during the workup (e.g., with dilute HCl) if the product is stable to acid, followed by a basic wash. |

Safety Precautions

-

Methyl 4,5-difluoropicolinate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used. Handle in a fume hood and wear appropriate PPE.

-

Solvents: DMSO, DMF, acetonitrile, and dioxane are flammable and have specific health hazards. Use in a well-ventilated area and away from ignition sources.

-

Bases: Potassium carbonate and triethylamine are irritants. Stronger bases like sodium hydride are highly reactive and require specialized handling procedures.

Always conduct a thorough risk assessment before starting any chemical synthesis.

References

- Patents describing the synthesis of 4-amino-5-fluoropicolinates for herbicidal applications.

- General principles of Nucleophilic Aromatic Substitution on pyridines can be found in advanced organic chemistry textbooks.

- For specific examples of amination of fluoropyridines, refer to journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters.

- For safety information, consult the Safety D

Reagents for esterification of 4-amino-5-fluoropicolinic acid

Application Note: Optimization of Esterification Strategies for 4-Amino-5-Fluoropicolinic Acid

Part 1: Executive Summary & Strategic Analysis

The esterification of 4-amino-5-fluoropicolinic acid presents a unique set of challenges distinct from standard aliphatic amino acids. The substrate features a zwitterionic core (pyridine nitrogen/carboxylic acid) complicated by the electronic push-pull of the 4-amino (electron-donating) and 5-fluoro (electron-withdrawing) substituents.

Successful conversion requires reagents that overcome:

-

Kinetic Solubility: The zwitterionic starting material is often poorly soluble in cold alcohols.

-

Regioselectivity: Avoiding N-alkylation of the 4-amino group or the pyridine nitrogen.

-

Isolation: The resulting ester is basic; isolating it as a hydrochloride salt is often superior for stability and purity than the free base.

This guide details two primary protocols: the Thionyl Chloride (

Part 2: Critical Reagent Comparison

The following table contrasts the thermodynamic and kinetic profiles of common esterification reagents for this specific scaffold.

| Reagent System | Mechanism | Suitability | Key Advantage | Major Risk |

| Acyl chloride formation (in situ) | High (Scale-up) | Irreversible activation; drives reaction to completion. | Exothermic; | |

| TMSCl / MeOH | In situ anhydrous HCl generation | High (Lab/HTS) | Mild conditions (RT); no gas evolution; volatile byproducts. | Costlier than |

| Fischer Esterification | Medium | Cheap; classic. | Equilibrium-limited; requires water removal (Dean-Stark/Sieves); difficult workup. | |

| MeI / Base | Low | Neutral conditions. | High risk of N-methylation at the 4-amino or pyridine position. |

Decision Matrix: Reagent Selection

Caption: Decision tree for selecting the optimal esterification reagent based on scale and substrate sensitivity.

Part 3: Detailed Experimental Protocols

Protocol A: Thionyl Chloride ( ) Mediated Esterification

Best for: Gram-to-Kilogram scale, cost-efficiency, and generation of the stable HCl salt.

Scientific Rationale: Thionyl chloride reacts with methanol to generate anhydrous HCl and methyl sulfite intermediates. This effectively activates the carboxylic acid as an acid chloride (or mixed anhydride) while simultaneously dehydrating the system, driving the equilibrium toward the ester.

Reagents:

-

4-Amino-5-fluoropicolinic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 – 5.0 equiv) -

Methanol (anhydrous) (10 – 20 volumes)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

line).-

Critical: Ensure the system is moisture-free. Water hydrolyzes

to

-

-

Solvent Preparation (The "Cold Addition"):

-

Charge Methanol into the flask and cool to 0°C using an ice bath.

-

Add

dropwise via an addition funnel or syringe. -

Caution: This step is exothermic. Maintain internal temperature <10°C. Stir for 30 minutes at 0°C to generate the active HCl/MeOH species.

-

-

Substrate Addition:

-

Add solid 4-amino-5-fluoropicolinic acid in portions to the cold solution.

-

Note: The zwitterion may not dissolve immediately.

-

-

Reaction:

-

Remove the ice bath and heat the mixture to reflux (65°C) .

-

Monitor by LC-MS or TLC. The solid will dissolve as the ester forms (breaking the zwitterionic lattice).

-

Time: Typically 4–12 hours.

-

-

Workup (Isolation of HCl Salt):

-

Cool the mixture to room temperature.

-

Concentrate the solution in vacuo to ~20% of the original volume.

-

Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to precipitate the product.

-

Filter the white/off-white solid. Wash with cold ether.

-

Result: Methyl 4-amino-5-fluoropicolinate hydrochloride.

-

Protocol B: Trimethylsilyl Chloride (TMSCl) Mediated Esterification

Best for: Small scale, parallel synthesis, and avoiding harsh reflux.

Scientific Rationale:

TMSCl reacts with methanol to produce anhydrous HCl and methoxytrimethylsilane. This method generates HCl in situ at a controlled rate, often allowing the reaction to proceed at room temperature with fewer side reactions than the

Reagents:

-

4-Amino-5-fluoropicolinic acid (1.0 equiv)

-

Trimethylsilyl Chloride (TMSCl) (2.0 – 4.0 equiv)

-

Methanol (anhydrous) (10 volumes)

Step-by-Step Methodology:

-

Suspension:

-

Suspend the starting material in anhydrous Methanol at Room Temperature (RT).

-

-

Activation:

-

Add TMSCl dropwise to the suspension.

-

Observation: A slight exotherm may occur. The suspension will gradually clarify as the reaction proceeds.

-

-

Reaction:

-

Stir at Room Temperature for 12–24 hours.

-

Optimization: If conversion is slow (checked by LC-MS), heat to 40°C.

-

-

Workup:

-

Evaporate volatiles in vacuo.

-

The residue is usually the pure hydrochloride salt.

-

Optional: Triturate with Hexanes/Ether to remove any silyl byproducts.

-

Part 4: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Water in solvent; Equilibrium limit reached. | Use anhydrous MeOH; Add 1.0 equiv extra |

| N-Methylation | Use of Alkyl Halides ( | Switch to Protocol A or B (Acid catalyzed). Avoid base-mediated alkylation. |

| Product is Sticky/Oil | Presence of excess | Dissolve in minimal MeOH and precipitate with excess |

| Free Base Required | Application requires non-salt form. | Dissolve HCl salt in water; neutralize carefully with sat. |

Pathway of Activation (Visualized)

Caption: Mechanistic flow for the acid-catalyzed esterification using in situ generated anhydrous HCl.

Part 5: References

-

Li, A., et al. (2019). A Convenient Synthesis of Amino Acid Methyl Esters. PMC/NIH. Describes the utility of TMSCl/MeOH for esterification of amino acids under mild conditions.

-

Dow AgroSciences LLC. (2019). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Patent EP3555049A1. Demonstrates the industrial standard of using acid chlorides and HCl generation for picolinate esterification and salt isolation.

-

Common Organic Chemistry. (2023). Esterification: Acid to Ester (SOCl2 + MeOH). Standard operating procedures for thionyl chloride mediated esterification.

Troubleshooting & Optimization

Removing regioisomer impurities in Methyl 4-amino-5-fluoropicolinate synthesis

Technical Support Center: Methyl 4-amino-5-fluoropicolinate Synthesis

Topic: Regioisomer Control & Purification in Aminofluoropicolinates Ticket ID: #RXN-PICO-45F Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of Methyl 4-amino-5-fluoropicolinate (Target) via nucleophilic aromatic substitution (

While the pyridine nitrogen naturally activates the C4 position, the strong electron-withdrawing nature of the fluorine atoms creates a "push-pull" electronic environment that can destabilize regioselectivity, particularly at elevated temperatures or in high-dielectric solvents. This guide provides a self-validating workflow to minimize, remove, and quantify this impurity.

Module 1: Diagnostic & Prevention (Upstream Control)

The Core Problem: In 4,5-difluoropicolinates, both C4 and C5 are activated for nucleophilic attack.

-

C4 Activation: Activated by the para-ring Nitrogen (primary driver) and the ortho-Fluorine at C5.

-

C5 Activation: Activated by the meta-ring Nitrogen (weak) but strongly activated by the ortho-Fluorine at C4.

Prevention Protocol: To maximize the C4:C5 ratio (typically targeting >15:1), you must control the kinetics.

| Parameter | Recommendation | Mechanism of Action |

| Solvent | THF or Toluene (Avoid DMSO/DMF) | Polar aprotic solvents like DMSO stabilize the Meisenheimer complex for both pathways, eroding selectivity. Low-dielectric solvents favor the pathway with the lower activation energy (C4). |

| Nucleophile | Ammonia (gas) or Benzylamine | If using |

| Temperature | < 0°C | Higher temperatures provide enough energy to overcome the activation barrier for C5 attack. Keep it cold. |

Visualizing the Pathway

Figure 1: Kinetic competition between C4 and C5 substitution pathways. Green path represents the desired low-temperature kinetic route.

Module 2: Purification (Downstream Correction)

If you detect >5% regioisomer after the reaction, standard silica chromatography is often insufficient due to

Protocol A: The "pKa Swing" Wash (For >10g scale)

Theory: The position of the fluorine relative to the amine affects the basicity of the pyridine nitrogen and the aniline-like nitrogen.

-

Dissolve: Crude mixture in Ethyl Acetate (EtOAc).

-

Acid Wash: Extract with 0.5 M HCl (carefully titrated). The 4-amino isomer (target) is generally less basic than the 5-amino isomer due to the electron-withdrawing ester being closer (via conjugation) or F-positioning. Note: You must determine the specific extraction pH empirically on a small aliquot first.

-

Recovery: If the impurity is enriched in the aqueous phase, discard it. If the product is in the aqueous phase, basify and extract back into EtOAc.

Protocol B: Recrystallization (Gold Standard)

This is the most reliable method for removing the 5-amino isomer.

-

Solvent System: Toluene/Heptane or MeOH/Water.

-

Procedure:

-

Dissolve crude solid in minimal boiling Toluene.

-

Add Heptane dropwise until turbidity persists.

-

Cool slowly to room temperature, then to 4°C.

-

Crucial Step: Seed with pure 4-amino crystals if available.

-

-

Filtration: The 4-amino target usually crystallizes out, while the 5-amino impurity (which disrupts the crystal lattice) remains in the mother liquor.

Module 3: Analytical Validation (The "Truth" Test)

Do not rely on LC-MS alone (masses are identical). You must use 1H-NMR or 19F-NMR .

Diagnostic 1H-NMR Signals (DMSO-d6):

-

Target (4-amino-5-fluoro): Look for the proton at C6 (adjacent to Nitrogen). It will show a large coupling constant (

) because it is ortho to the Fluorine at C5. -

Impurity (5-amino-4-fluoro): The proton at C6 is meta to the Fluorine at C4. The coupling will be small or negligible (

).

| Feature | Target (4-amino) | Impurity (5-amino) |

| H6 Chemical Shift | ~8.2 - 8.5 ppm | ~8.2 - 8.5 ppm |

| H6 Coupling ( | Doublet (~7 Hz) | Singlet (or broad s) |

| 19F Signal | Distinct Shift A | Distinct Shift B |

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to separate them? A: It is difficult. Standard Silica (SiO2) usually results in co-elution. If you must use chromatography, use a C18 Reverse Phase column with a buffered mobile phase (Phosphate buffer pH 3.0 / Methanol). The pH control protonates the isomers differently, expanding the resolution.

Q: Why did my ratio get worse upon scale-up? A: Heat transfer issues. On a large scale, the exotherm from adding ammonia caused a local temperature spike, activating the C5 pathway. Solution: Slow down the addition rate and use active cooling (jacketed reactor) to maintain internal temp < 5°C.

Q: I used Benzylamine and got a single spot, but the mass is wrong. A: You formed the benzyl-protected intermediate (Methyl 4-(benzylamino)-5-fluoropicolinate). You must deprotect it. Stir in TFA/Methanesulfonic acid at reflux or use H2/Pd-C hydrogenation to reveal the free amine.

References

-

Regioselectivity in Pyrimidine/Pyridine

:-

Mechanism & LUMO Analysis: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. Link

-

-

Analytical Differentiation (NMR)

-

Coupling Constants in Fluoropyridines: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." Molecules (MDPI). Link

-

-

Purification Strategies

-

Chromatographic Separation of Amino Isomers: "Fluorimetric Analysis of Five Amino Acids... Separation of isomers." Molecules. Link

-

-

Synthesis Precursors

-

Difluoropicolinate Preparation: "Intermediates in the preparation of 4,5-difluoroanthranillic acid." US Patent 5436368A. Link

-

Technical Support Center: Optimization of Methyl 4-amino-5-fluoropicolinate Synthesis

Topic: Improving yield and selectivity in the amination of Methyl 4,5-difluoropicolinate (and related analogs). Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Role: Senior Application Scientist.

Core Directive & Reaction Overview

The synthesis of Methyl 4-amino-5-fluoropicolinate is a critical intermediate step for various kinase inhibitors (e.g., c-Met, BTK targets). The standard industrial route utilizes a Nucleophilic Aromatic Substitution (

While the fluorine at the C4 position is highly activated due to its para relationship with the pyridine nitrogen, this reaction is deceptive. Users frequently encounter three failure modes:

-

Amidation: Attack of ammonia on the methyl ester (forming the primary amide).

-

Hydrolysis: Conversion of the ester to the acid (often during workup or due to wet reagents).

-

Regioselectivity Issues: Competitive attack at C6 or C5 (rare, but possible under forcing conditions).

This guide provides a self-validating protocol to maximize yield while suppressing the amide byproduct.

Critical Process Parameters (CPP) & Optimization

The Golden Protocol: Anhydrous

To ensure high yield, you must decouple the

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | Anhydrous THF or Acetonitrile | Protic solvents like MeOH can participate in transesterification. Non-polar aprotic solvents stabilize the transition state less but prevent solvolysis. |

| Nucleophile | Aqueous ammonia ( | |

| Temperature | 0°C to RT (Initial), then 40-50°C | High temperatures (>80°C) favor attack on the ester (amidation). Keep T low to favor the kinetic |

| Stoichiometry | 2.5 - 3.0 eq. of | Excess is needed to neutralize the HF generated. Avoid massive excess (10 eq+) to reduce amide formation risk. |

Self-Validating Workflow (DOT Diagram)

The following flowchart illustrates the decision logic for the reaction setup and workup.

Caption: Workflow logic for minimizing amide byproduct formation during amination.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting the carboxylic acid instead of the ester."

Diagnosis:

You likely introduced water into the system. Methyl esters in electron-deficient pyridine rings are extremely sensitive to base-catalyzed hydrolysis (

Solution:

-

Switch Reagents: Stop using aqueous ammonium hydroxide (

). Use commercially available 7N -

Dry Solvents: Ensure your THF or Acetonitrile is dried over molecular sieves.

-

Workup: Do not perform an acidic aqueous workup if possible. The amino-ester is amphoteric. If you acidify to pH 1-2, you risk hydrolyzing the ester if left too long. Neutralize carefully to pH 7-8 and extract immediately.

Issue 2: "I see a major byproduct with Mass = Product - 15."

Diagnosis:

This is the Primary Amide (Methyl ester

Solution:

-

Temperature Control: This is the most critical factor.

at C4 is electronically driven and proceeds at lower temperatures (0°C to RT). Amidation usually requires higher activation energy. Lower your reaction temperature. -

Steric Bulk: If direct ammonia fails, react with 4-Methoxybenzylamine (PMB-amine) . The steric bulk of the benzyl group prevents it from attacking the ester, but it will still attack the highly activated C4-fluorine. You can then remove the PMB group with TFA or DDQ.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis:

The fluoride leaving group generates HF, which forms

Solution:

-

Pressure: Perform the reaction in a sealed tube or autoclave. Even at 40°C, ammonia gas escapes an open flask, lowering the effective concentration.

-

Base Scavenger: Add 1.0 eq of dry Diisopropylethylamine (DIPEA) or solid

. This scavenges the HF, keeping the ammonia free to react as a nucleophile.

Advanced Mechanistic Insight: Regioselectivity

Why does the reaction prefer C4 over C5 or C6?

-

C4 Position: Activated by the para-nitrogen (resonance withdrawing) and the ortho-fluorine (inductive withdrawing). The Meisenheimer complex is stabilized by the ability of the nitrogen to accept the negative charge.

-

C5 Position: Meta to the nitrogen. Poorly activated.

-

C6 Position: Ortho to the nitrogen (activated), but in the 4,5-difluoro precursor, C6 is a C-H bond (unless using 4,5,6-trifluoro).

requires a leaving group. Therefore, C4 is the exclusive site for substitution.

Regioselectivity Logic Diagram

Caption: Mechanistic divergence between the desired SnAr (Path A) and the undesired Amidation (Path B).

Summary of Data & Solvents

| Solvent System | Reaction Rate | Ester Stability | Recommendation |

| MeOH / | Fast | Moderate | Standard. Good solubility, but risk of amidation at high T. |

| THF / | Moderate | High | Preferred for sensitive esters. Slower rate may require sealed tube. |

| Water / | Fast | Very Poor | Avoid. High risk of hydrolysis to carboxylic acid. |

| DMF / | Very Fast | Moderate | Difficult workup (high BP). Use only if solubility is an issue. |

References

-

Nucleophilic Aromatic Substitution on Fluoropyridines.BenchChem Application Notes. (2025). Detailed protocols on

kinetics and solvent effects. -

Synthesis of 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules (MDPI). (2023). Demonstrates analogous amination conditions on 5-fluoro-picolinates.

-

Methyl 5-fluoropicolinate Properties & Synthesis. ChemicalBook. (2025).[1] Physical properties and stability data for the fluoropicolinate scaffold.

-

SNAr Troubleshooting Guide. Chemistry Steps. (2021). Mechanistic explanation of Meisenheimer complex stabilization in ortho/para substituted rings.

Sources

Technical Support Center: Purification of Methyl 4-amino-5-fluoropicolinate by Recrystallization

Welcome to the technical support center for the purification of Methyl 4-amino-5-fluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this key intermediate. Our focus is on providing practical, experience-driven advice to help you overcome common challenges and achieve high purity.

Introduction

Methyl 4-amino-5-fluoropicolinate is a crucial building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals while the impurities remain dissolved in the surrounding solution (mother liquor).[1][][3]

This guide will walk you through the intricacies of selecting the right solvent, optimizing the recrystallization process, and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for Methyl 4-amino-5-fluoropicolinate?

An ideal recrystallization solvent should exhibit the following properties[1][4][5]:

-

High-Temperature Solubility: The solvent should effectively dissolve Methyl 4-amino-5-fluoropicolinate at or near its boiling point.

-

Low-Temperature Insolubility: The compound should have very low solubility in the solvent at low temperatures (room temperature or below) to maximize crystal recovery.[1][4][5]

-

Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

-

Chemical Inertness: The solvent must not react with Methyl 4-amino-5-fluoropicolinate.[1][6]

-

Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals during drying.[1][6]

-

Safety and Cost: The solvent should be non-flammable, have low toxicity, and be cost-effective.[1][6]

Q2: Which solvents are commonly used for the recrystallization of aromatic amines like Methyl 4-amino-5-fluoropicolinate?

Commonly considered solvents and their relevant properties are summarized below:

| Solvent | Boiling Point (°C) | Polarity | Potential Suitability |

| Ethanol | 78 | Polar | Often a good choice for compounds with moderate polarity. |

| Methanol | 65 | Polar | Similar to ethanol, but its lower boiling point can be advantageous for heat-sensitive compounds. |

| Isopropanol | 82 | Polar | Another alcohol option with slightly different solubility characteristics. |

| Ethyl Acetate | 77 | Intermediate | Can be effective if the compound has both polar and non-polar character. |

| Toluene | 111 | Non-polar | Less likely to be a primary choice unless significant non-polar character is present; its high boiling point can be a drawback.[6] |

| Water | 100 | Very Polar | Generally, aromatic amines have limited solubility in water, but it can sometimes be used in a mixed-solvent system. |

It is crucial to perform small-scale solubility tests with your crude material to determine the optimal solvent experimentally. [4][5]

Q3: My compound is colored, but I expect a white or off-white solid. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[7][8] The highly porous surface of the charcoal adsorbs the colored molecules.

Procedure:

-

Dissolve the crude Methyl 4-amino-5-fluoropicolinate in the minimum amount of hot solvent.

-

Allow the solution to cool slightly below its boiling point to prevent violent boiling when the charcoal is added.[8]

-

Add a small amount of activated charcoal (a spatula tip is usually sufficient).

-

Gently swirl the mixture and bring it back to a boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[7]

Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your overall yield.[8]

Q4: What are the potential sources of impurities in my crude Methyl 4-amino-5-fluoropicolinate?

Impurities can arise from various stages of the synthesis. Common synthetic routes to similar compounds may involve reactions like the Ullmann condensation.[9][10] Potential impurities could include:

-

Unreacted Starting Materials: Such as the precursor halide and amine.

-

Side Products: From competing reactions. In Ullmann-type reactions, homocoupling of the aryl halide can be a side reaction.[11]

-

Residual Catalysts and Reagents: For instance, copper salts used in Ullmann couplings.[9]

-

Degradation Products: If the reaction or work-up conditions are too harsh.

Understanding the synthetic pathway is key to anticipating the types of impurities you might encounter.

Troubleshooting Guide

This section addresses specific problems you might face during the recrystallization of Methyl 4-amino-5-fluoropicolinate.

Problem 1: No crystals form after the solution has cooled.

This is a common issue and can be resolved with several techniques:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][12]

-

Seeding: If you have a small crystal of pure product, add it to the solution. This "seed" crystal will act as a template for further crystallization.[7][12]

-

-

Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[7][13]

-

Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath to further decrease the solubility of your compound.[7]

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[13] This can be due to:

-

High Concentration of Impurities: A significant amount of impurity can depress the melting point of your compound.

-

Solution is Too Concentrated: The solution may be supersaturated to a point where the compound precipitates too rapidly.

-

Inappropriate Solvent: The boiling point of the solvent might be too high.

Solutions:

-

Re-heat the solution to dissolve the oil.

-

Add a small amount of additional hot solvent to dilute the solution slightly.[13]

-

Allow the solution to cool very slowly to encourage gradual crystal formation.

-

If the problem persists, consider a preliminary purification step like column chromatography before recrystallization or try a different recrystallization solvent with a lower boiling point.[13]

Problem 3: The crystal yield is very low.

A low yield can be frustrating. Here are some potential causes and their remedies:

-

Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[12][14]

-

Premature Crystallization: If crystals form too quickly during hot filtration, you will lose product on the filter paper.

-

Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through it before filtering your solution.

-

-

Incomplete Cooling: Not allowing the solution to cool sufficiently will result in a lower yield.

-

Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[14]

-

-

Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold will dissolve some of your product.[12][14]

-

Solution: Wash the crystals with a minimal amount of ice-cold solvent.[12]

-

Problem 4: The crystals are forming too quickly.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[13]

-

Solution:

-

Re-heat the solution to re-dissolve the crystals.

-

Add a small amount of extra hot solvent.

-

Allow the solution to cool more slowly. You can insulate the flask with a beaker or paper towels to slow down the cooling rate.[13]

-

Experimental Protocols

Single-Solvent Recrystallization Workflow

This is a step-by-step guide for a standard single-solvent recrystallization.

-

Solvent Selection: In a small test tube, add a small amount of your crude Methyl 4-amino-5-fluoropicolinate. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot, and then precipitates upon cooling, you have found a potentially good solvent.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.[7]

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]

-

Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

-

Drying: Dry the purified crystals in a vacuum oven or by air drying.[7]

Visualizations

Recrystallization Workflow Diagram

Caption: Workflow for the single-solvent recrystallization of Methyl 4-amino-5-fluoropicolinate.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization problems.

References

-

Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

-

LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. [Link]

-

University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

-

Wikipedia. (2023, December 27). Ullmann condensation. [Link]

-

Wikipedia. (2024, January 21). Ullmann reaction. [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 3. edu.rsc.org [edu.rsc.org]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Home Page [chem.ualberta.ca]

Technical Support Center: Methyl 4-amino-5-fluoropicolinate Stability

Topic: Stability in Basic Conditions | Doc ID: TSC-2024-MAF | Version: 2.1

Executive Summary

Current Status: Unstable in Basic Media

Methyl 4-amino-5-fluoropicolinate is chemically sensitive to basic environments.[1] The primary degradation pathway is base-promoted ester hydrolysis (saponification) , yielding 4-amino-5-fluoropicolinic acid. While the 5-fluorine substituent is theoretically susceptible to nucleophilic aromatic substitution (

Module 1: The Core Instability (Ester Hydrolysis)[2]

Q: Why is my compound disappearing in basic aqueous workups?

A: You are likely observing rapid saponification. Picolinate esters are inherently more electrophilic than standard benzoate esters due to the electron-withdrawing nature of the pyridine nitrogen. Even mild bases (carbonate/bicarbonate) can promote hydrolysis if left in contact for extended periods.

The Mechanism:

Hydroxide ions (

Figure 1: Mechanism of base-promoted hydrolysis (

Q: Can I use NaHCO₃ (Sodium Bicarbonate) for neutralization?

A: Yes, but with caution.

While saturated

-

Recommendation: Perform washes quickly at

and immediately separate layers. Do not store the ester in basic aqueous mixtures.

Module 2: Secondary Reactivity (Fluorine Stability)

Q: Will the fluorine atom be displaced by the base (

)?

A: Unlikely under standard conditions.

Users often fear Nucleophilic Aromatic Substitution (

-

Electronic Shielding: The amino group (

) at the C4 position is a strong electron donor (resonance effect). This increases the electron density of the pyridine ring, effectively "deactivating" it toward nucleophilic attack. -

Regiochemistry:

typically occurs at positions ortho or para to the ring nitrogen. The C5 position is meta to the nitrogen, further reducing its susceptibility to direct displacement by simple bases like hydroxide.

Exception Case:

If you use super-bases (e.g.,

Module 3: Troubleshooting & Diagnostics

Diagnostic Table: Identifying Degradation

Use this table to interpret your analytical data if you suspect stability failure.

| Observation | Likely Cause | Confirmation Test |

| LC-MS: Mass shift -14 Da (e.g., M+H 185 | Hydrolysis (Ester | Check retention time; Acid elutes earlier on Reverse Phase. |

| NMR: Loss of singlet at ~3.9 ppm | Hydrolysis (Loss of | Look for broad |

| LC-MS: Mass shift -2 Da (M+H 185 | Oxidation (rare) | Check for N-oxide formation (requires oxidant). |

| LC-MS: Mass shift -20 Da (M+H 185 | Defluorination ( | Rare. Indicates F replaced by OH. |

Decision Tree: Handling Basic Conditions

Figure 2: Operational decision tree for handling Methyl 4-amino-5-fluoropicolinate in basic environments.

Module 4: Validated Protocols

Protocol A: Safe Neutralization (Preserving the Ester)

Use this when your reaction mixture is acidic, and you need to isolate the methyl ester without hydrolysis.

-

Preparation: Prepare a biphasic mixture of your extraction solvent (DCM or EtOAc) and 0.5 M Potassium Phosphate Buffer (pH 7.0) . Avoid 1M NaOH or saturated carbonate if possible.

-

Cooling: Cool the reaction mixture to

in an ice bath. -

Quench: Slowly pour the reaction mixture into the biphasic system with vigorous stirring.

-

Separation: Immediately separate the organic layer.

-

Brine Wash: Wash the organic layer once with brine to remove residual water/salts.

-

Drying: Dry over

(Sodium Sulfate) rather than

Protocol B: Controlled Hydrolysis (Synthesizing the Acid)

Use this if your goal is to intentionally convert the ester to 4-amino-5-fluoropicolinic acid.

-

Solvent: Dissolve Methyl 4-amino-5-fluoropicolinate in THF:Water (3:1 ratio).

-

Reagent: Add 1.1 equivalents of LiOH·H₂O (Lithium Hydroxide).

-

Note: LiOH is preferred over NaOH/KOH as it is milder and less likely to cause side reactions with the fluorine.

-

-

Conditions: Stir at room temperature. Monitor by TLC or LC-MS.

-

Time: Typically complete in 1–2 hours.

-

-

Workup: Acidify carefully with 1M HCl to pH 3–4 to precipitate the zwitterionic acid or extract the free acid.

References

-

Corteva Agriscience. (2018). Rinskor™ Active (Florpyrauxifen-benzyl) Technical Bulletin. (Note: Describes the stability of the 4-amino-5-fluoro-picolinate core in herbicide synthesis).

-

National Institute of Standards and Technology (NIST). (2009). Critical Review of Hydrolysis of Organic Compounds in Water.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents.

-

MDPI Molecules. (2008).[2] A Convenient Synthesis of Amino Acid Methyl Esters.

Sources

Handling defluorination side reactions in pyridine synthesis

Topic: Strategic Management of Defluorination Side Reactions in the Synthesis of Fluorinated Pyridines

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties like metabolic stability and binding affinity.[1][2] However, the very properties that make the carbon-fluorine bond so useful also present a significant synthetic challenge: unwanted defluorination. This guide provides an in-depth, experience-driven framework for diagnosing, troubleshooting, and ultimately controlling these side reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Part 1: Foundational Understanding - The "Why" of Defluorination

Before troubleshooting a problem, it is critical to understand its origins. Defluorination is not a random event but a competing reaction pathway with its own mechanistic drivers.

Q1: What exactly is defluorination and why is it such a critical issue?

A1: Defluorination is an undesirable side reaction where a fluorine atom on the pyridine ring is cleaved and replaced, typically by a hydrogen atom (hydrodefluorination) or a component of the reaction medium (e.g., a hydroxyl group from a strong base). This is problematic for several reasons:

-

Yield Reduction: It directly consumes your starting material, lowering the yield of the desired product.

-

Purification Challenges: The defluorinated byproduct often has a similar polarity to the desired product, making chromatographic separation difficult and costly.[3]

-

Compromised Biological Activity: The strategic placement of fluorine is often essential for a molecule's therapeutic effect. Its removal can render the final compound inactive.

Q2: What are the primary chemical mechanisms that cause defluorination?

A2: Two principal mechanisms are typically at play, depending on the reaction type:

-

Nucleophilic Aromatic Substitution (SNAr): The highly electronegative fluorine atom makes the carbon it's attached to (the ipso-carbon) highly electrophilic. This site becomes susceptible to attack by nucleophiles. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] If this pathway is more favorable than the desired reaction, defluorination occurs.

-

Transition-Metal-Catalyzed C-F Bond Activation: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the transition metal catalyst (commonly palladium or nickel) can sometimes oxidatively add into the C-F bond instead of the intended C-X bond (where X = Cl, Br, I, OTf).[6][7][8] This leads to undesired C-F bond cleavage.

Q3: I've noticed my 2-fluoropyridine is much more prone to defluorination than my 3-fluoropyridine. Why is there a positional difference in reactivity?

A3: This is a classic observation rooted in the electronic structure of the pyridine ring. The reactivity order for nucleophilic attack is generally 2- > 4- > 3-fluoropyridine .[9]